Etryptamin

Übersicht

Beschreibung

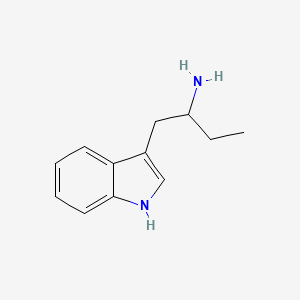

Etryptamine, also known as αET, is a psychedelic, stimulant, and entactogenic drug of the tryptamine class . It was originally developed and marketed as an antidepressant under the brand name Monase by Upjohn in the 1960s .

Synthesis Analysis

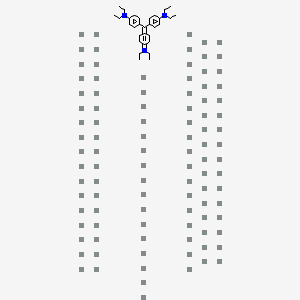

Etryptamine is a tryptamine derivative. Tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .Molecular Structure Analysis

The molecular formula of Etryptamine is C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .Chemical Reactions Analysis

Etryptamine is believed to act mainly through 5HT2A receptors . It has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine .Physical And Chemical Properties Analysis

Etryptamine is a small molecule . It has a molecular formula of C12H16N2 and an average mass of 188.2688 .Wissenschaftliche Forschungsanwendungen

Psychodeliptische Forschung

Etryptamin, auch bekannt als α-Ethyltryptamin (αET, AET), ist ein psychedelisches Medikament der Tryptamin-Klasse . Es wurde in der Forschung verwendet, um die neuronalen Korrelate von veränderten Bewusstseinszuständen zu untersuchen .

Studien zu Stimulanzien

This compound ist auch ein Stimulans . Diese Eigenschaft wurde in der Forschung genutzt, um die Auswirkungen von Stimulanzien auf Gehirn und Körper zu verstehen .

Entaktogene Wirkungen

This compound ist ein entaktogenes Medikament . Das bedeutet, dass es Gefühle von Empathie, Liebe und emotionaler Nähe zu anderen hervorrufen kann. Diese Eigenschaft wird auf potenzielle therapeutische Anwendungen untersucht .

Entwicklung von Antidepressiva

This compound wurde ursprünglich in den 1960er Jahren von Upjohn unter dem Markennamen Monase als Antidepressivum entwickelt und vermarktet . Es wurde angenommen, dass es seine Wirkung hauptsächlich durch die Hemmung der Monoaminoxidase ausübt .

Neurotoxizitätsstudien

Eine 1991 an Ratten durchgeführte Studie lieferte Hinweise darauf, dass α-Ethyltryptamin eine serotonerge Neurotoxizität induzieren kann, die der von MDMA ähnelt . Dies wurde verwendet, um die potenziellen Risiken und Nebenwirkungen von serotonergen Medikamenten zu untersuchen .

Therapeutische Anwendungen

Es besteht ein wachsendes Interesse an den neuronalen Wirkungen von psychoaktiven Medikamenten, insbesondere von Tryptamin-Psychedelika, das durch die Annahme verstärkt wurde, dass sie potenzielle therapeutische Vorteile haben . Die verfügbaren Beweise deuten auf starke neuromodulatorische Wirkungen von Tryptamin-Psychedelika in wichtigen Hirnarealen hin, die an mentalen Bildern, der Theory of Mind und der affektiven Regulation beteiligt sind .

Modell für Psychose

Pharmakologische Herausforderungen mit Tryptamin-Halluzinogen-Substanzen wurden als Modelle für Psychosen verwendet . Dies trägt zum Verständnis der zugrunde liegenden Mechanismen von psychotischen Störungen bei .

Potenzielle therapeutische Alternativen für psychiatrische Erkrankungen

Ein aktueller Forschungstrend beinhaltet die Prüfung der Wirkungen von Halluzinogenen als potenzielle therapeutische Alternativen für psychiatrische Erkrankungen . Dies hat zu einem erneuten Interesse an Substanzen wie this compound geführt .

Wirkmechanismus

Target of Action

Etryptamine, also known as alpha-ethyltryptamine (αET), primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the breakdown of monoamines, which are neurotransmitters such as serotonin, norepinephrine, and dopamine .

Mode of Action

Etryptamine acts as a reversible monoamine oxidase inhibitor . By inhibiting this enzyme, Etryptamine prevents the breakdown of monoamines, leading to an increase in their levels . This results in enhanced neurotransmission, which can have various effects on the body and mind .

Biochemical Pathways

The primary biochemical pathway affected by Etryptamine is the monoamine pathway . By inhibiting monoamine oxidase, Etryptamine increases the levels of monoamines in the synaptic cleft . This can lead to downstream effects such as mood elevation and increased locomotor activity .

Pharmacokinetics

As a monoamine oxidase inhibitor, it is likely that etryptamine is well-absorbed and distributed throughout the body, where it can exert its effects .

Result of Action

The primary result of Etryptamine’s action is an increase in monoamine neurotransmission . This can lead to various effects, including mood elevation and increased locomotor activity . It should be noted that etryptamine is less stimulating and hallucinogenic than other related compounds, such as alpha-methyltryptamine .

Action Environment

The action of Etryptamine can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the efficacy and stability of Etryptamine . Additionally, individual factors such as genetics and overall health can also influence how Etryptamine is metabolized and how it affects the body .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046764 | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2235-90-7 | |

| Record name | α-Ethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

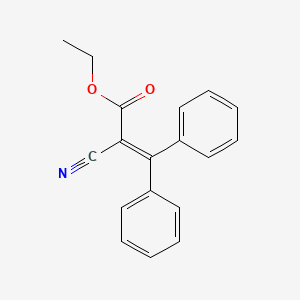

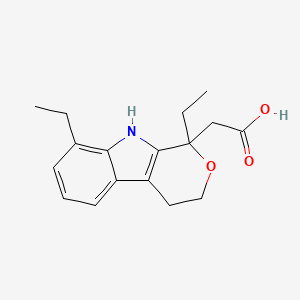

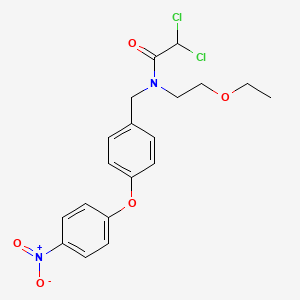

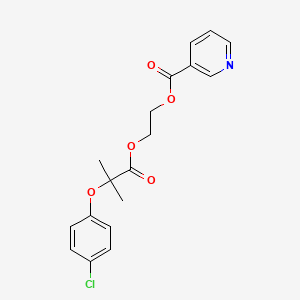

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.